N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
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Description
N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C25H28ClN3O2S and its molecular weight is 470.03. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonism
- A study developed a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, including compounds with structures similar to the compound . These derivatives showed potent 5-HT3 receptor antagonistic activity, suggesting potential applications in neuropsychiatric disorder treatments (Harada et al., 1995).
Herbicidal Activity
- Research on similar benzamide derivatives highlighted their potential as herbicides, particularly for controlling annual and perennial grasses in agricultural contexts (Viste et al., 1970).
Photophysical Properties
- A study on a new 4-aza-indole derivative demonstrated reverse solvatochromism behavior depending on solvent polarity, suggesting potential use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Enantioselective Amine α-Functionalization
- Research on the enantioselective α-C–H coupling of amines, including azepanes (a structural feature of the compound ), emphasized the significance in drug discovery and development of bioactive compounds (Jain et al., 2016).
Urease Inhibitors
- Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which may share structural similarities with the compound , were shown to be potent urease inhibitors, offering therapeutic potential in drug design (Nazir et al., 2018).
Properties
IUPAC Name |
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c26-20-11-9-19(10-12-20)25(31)27-13-16-29-17-23(21-7-3-4-8-22(21)29)32-18-24(30)28-14-5-1-2-6-15-28/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQNVRNFAKMOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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